
2,3,4-Triphenylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triphenylbutyramide is an organic compound with the molecular formula C22H21NO. It is a rare and unique chemical often used in early discovery research. The compound is known for its complex structure, which includes three phenyl groups attached to a butyramide backbone .
Preparation Methods
The synthesis of 2,3,4-Triphenylbutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis might involve the use of pyrogallic acid as a raw material, with dimethyl sulfate as an alkylating reagent under the presence of sodium hydroxide . The reaction conditions often include controlled temperatures and the use of phase transfer catalysts to achieve high purity and yield .
Chemical Reactions Analysis
2,3,4-Triphenylbutyramide can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound, potentially forming ketones or carboxylic acids.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen, converting the compound into alcohols or alkanes.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: The compound can be broken down into smaller molecules by reacting with water, often under acidic or basic conditions.
Scientific Research Applications
2,3,4-Triphenylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,4-Triphenylbutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,4-Triphenylbutyramide can be compared with other similar compounds, such as:
2,3,4-Trimethoxybenzaldehyde: Used in the synthesis of pharmaceuticals and as an intermediate in organic reactions.
2,4,5-Triphenylimidazole: Known for its biological activities, including analgesic and anti-inflammatory properties.
1,2,3-Triazoles: These compounds have significant applications in medicinal chemistry and green chemistry.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of phenyl-substituted organic molecules.
Properties
CAS No. |
110664-07-8 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,3,4-triphenylbutanamide |
InChI |
InChI=1S/C22H21NO/c23-22(24)21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2,(H2,23,24) |
InChI Key |
CQNVIGGYUXKNSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


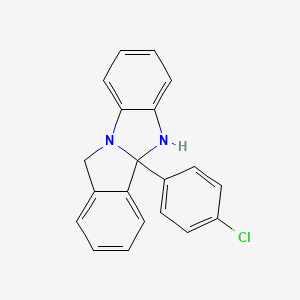
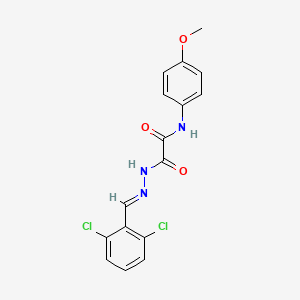
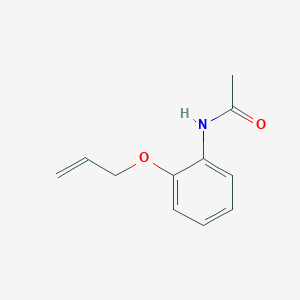
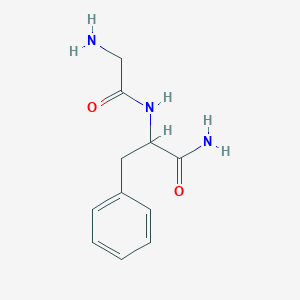

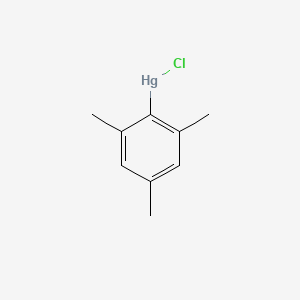
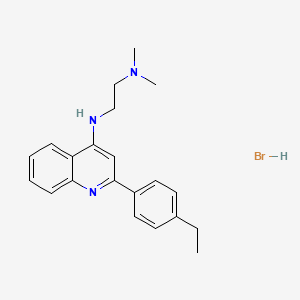
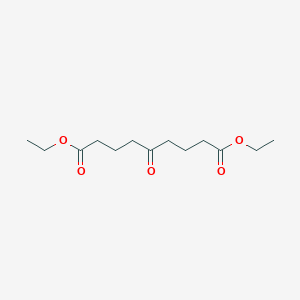
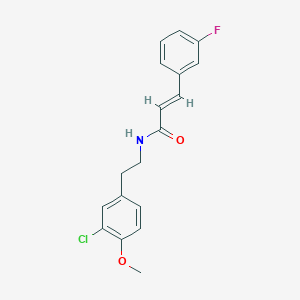

![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
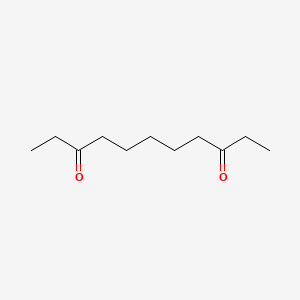
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
